cis-2-Tert-butyl-2-butenedinitrile
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Overview
Description
cis-2-Tert-butyl-2-butenedinitrile: is an organic compound with the molecular formula C8H10N2 It is characterized by the presence of a tert-butyl group and two nitrile groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-tert-butyl-2-butenedinitrile typically involves the reaction of tert-butylacetylene with cyanogen bromide in the presence of a base such as sodium amide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-tert-butyl-2-butenedinitrile can undergo oxidation reactions to form corresponding oximes or nitrile oxides.
Reduction: Reduction of the nitrile groups can lead to the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or other functionalized derivatives.
Scientific Research Applications
cis-2-tert-butyl-2-butenedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which cis-2-tert-butyl-2-butenedinitrile exerts its effects is primarily through its reactive nitrile groups. These groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic addition, cyclization, and polymerization reactions, which are facilitated by the electron-withdrawing nature of the nitrile groups.
Comparison with Similar Compounds
trans-2-tert-butyl-2-butenedinitrile: Differing in the geometric configuration around the double bond.
2-tert-butyl-3-butenenitrile: Lacking one nitrile group.
2-tert-butyl-2-butenediamine: Featuring amine groups instead of nitriles.
Uniqueness: cis-2-tert-butyl-2-butenedinitrile is unique due to its specific geometric configuration and the presence of two nitrile groups, which impart distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted applications in synthesis and material science.
Properties
IUPAC Name |
(Z)-2-tert-butylbut-2-enedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-8(2,3)7(6-10)4-5-9/h4H,1-3H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGPUYXDGYTCJX-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C#N)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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